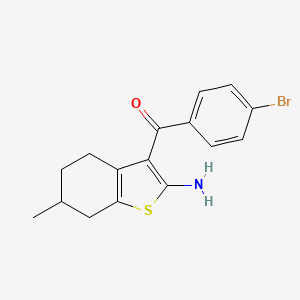

3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

CAS No.: 793678-82-7

Cat. No.: VC4197257

Molecular Formula: C16H16BrNOS

Molecular Weight: 350.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 793678-82-7 |

|---|---|

| Molecular Formula | C16H16BrNOS |

| Molecular Weight | 350.27 |

| IUPAC Name | (2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-bromophenyl)methanone |

| Standard InChI | InChI=1S/C16H16BrNOS/c1-9-2-7-12-13(8-9)20-16(18)14(12)15(19)10-3-5-11(17)6-4-10/h3-6,9H,2,7-8,18H2,1H3 |

| Standard InChI Key | WPAFOYNQSRQPDJ-UHFFFAOYSA-N |

| SMILES | CC1CCC2=C(C1)SC(=C2C(=O)C3=CC=C(C=C3)Br)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (CAS No. 793678-82-7) has the molecular formula C₁₆H₁₆BrNOS and a molecular weight of 350.27 g/mol . Its IUPAC name, (2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-bromophenyl)methanone, reflects the fusion of a tetrahydro-benzothiophene ring with a 4-bromobenzoyl moiety at the 3-position and a methyl group at the 6-position.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine typically involves multi-step organic reactions:

-

Formation of the Tetrahydro-benzothiophene Core:

-

Cyclization of α,β-unsaturated ketones with sulfur sources (e.g., Lawesson’s reagent) under controlled conditions.

-

Example: Reaction of 6-methylcyclohex-1-en-1-amine with elemental sulfur in the presence of a Lewis acid catalyst.

-

-

Introduction of the 4-Bromobenzoyl Group:

-

Friedel-Crafts acylation using 4-bromobenzoyl chloride and a Lewis acid (e.g., AlCl₃).

-

Alternative: Direct coupling via Suzuki-Miyaura cross-coupling for regioselective functionalization.

-

-

Amine Functionalization:

-

Reductive amination or nucleophilic substitution to install the amine group at the 2-position.

-

Example Reaction Scheme:

Characterization Data

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

-

Bromine Substituent: Increases lipophilicity and metabolic stability.

-

Methyl Group: Reduces steric hindrance, improving binding pocket accommodation.

Industrial and Research Applications

Drug Discovery

-

Lead Compound: Serves as a scaffold for developing kinase inhibitors (e.g., JAK2, EGFR).

-

Proteolysis-Targeting Chimeras (PROTACs): Utilized as warheads for targeted protein degradation.

Organic Synthesis

-

Building Block: Intermediate for synthesizing polycyclic heteroaromatics via cross-coupling reactions.

-

Catalyst Development: Ligand in palladium-catalyzed C-H activation reactions.

Biochemical Probes

-

Fluorescent Derivatives: Tagged with dansyl groups for tracking protein interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume